

Application Note: Synergistic Antitumor Activity of AT-68 in Combination with Cisplatin

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Compound of Interest

Compound Name: Antitumor agent-68

Cat. No.: B12404474

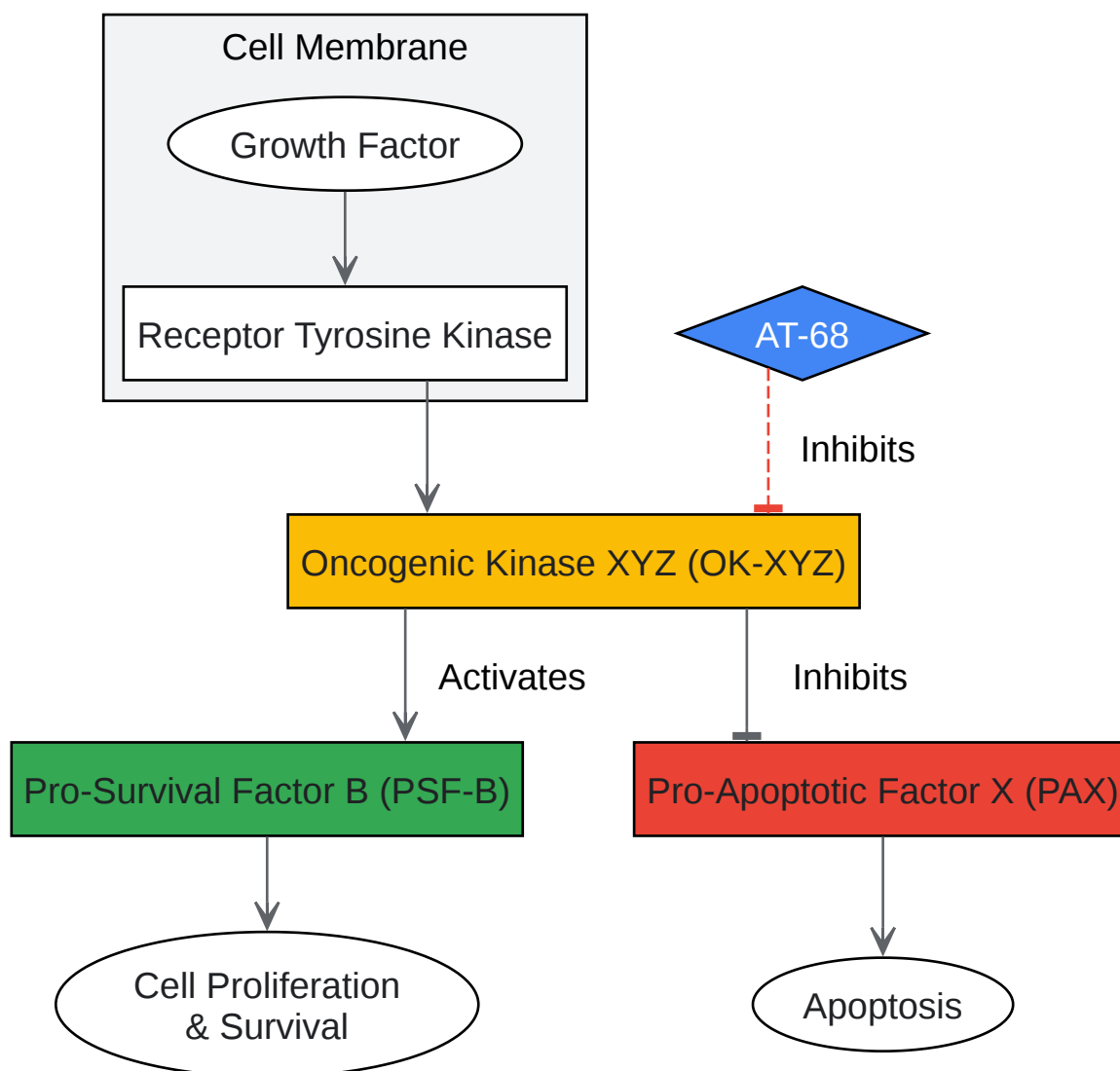
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Audience: Researchers, scientists, and drug development professionals.

Introduction AT-68 is a potent and selective small molecule inhibitor of Oncogenic Kinase XYZ (OK-XYZ), a serine/threonine kinase frequently mutated and overexpressed in non-small cell lung cancer (NSCLC). The OK-XYZ pathway promotes cell proliferation and survival while inhibiting apoptosis. Given its targeted mechanism, combining AT-68 with standard-of-care cytotoxic agents like cisplatin, which induces DNA damage, presents a rational strategy to enhance therapeutic efficacy and overcome potential resistance. This document provides protocols and preclinical data for evaluating the synergistic effects of AT-68 and cisplatin in NSCLC models.

AT-68 Mechanism of Action and Signaling Pathway

AT-68 selectively binds to the ATP-binding pocket of the OK-XYZ kinase, inhibiting its downstream signaling cascade. This leads to the dephosphorylation of key effector proteins, resulting in the downregulation of the Pro-Survival Factor B (PSF-B) and the upregulation of the Pro-Apoptotic Factor X (PAX). The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on OK-XYZ signaling.



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Caption: Signaling pathway of the Oncogenic Kinase XYZ and the inhibitory action of AT-68.

In Vitro Efficacy: Cytotoxicity and Synergy

The combination of AT-68 and cisplatin was evaluated in the H358 NSCLC cell line, which harbors an activating mutation of OK-XYZ.

Quantitative Data: IC50 and Combination Index

Cell viability was assessed after 72 hours of treatment. The half-maximal inhibitory concentrations (IC50) for each agent alone and in combination were determined. Synergy was

quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where $CI < 0.9$ indicates synergy.

Treatment Group	IC50 (μM) H358 Cells	Combination Index (CI) at ED50	Interpretation
AT-68 (alone)	0.52	N/A	-
Cisplatin (alone)	8.5	N/A	-
AT-68 + Cisplatin	0.15 (AT-68)	0.48	Synergy
2.4 (Cisplatin)			

Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

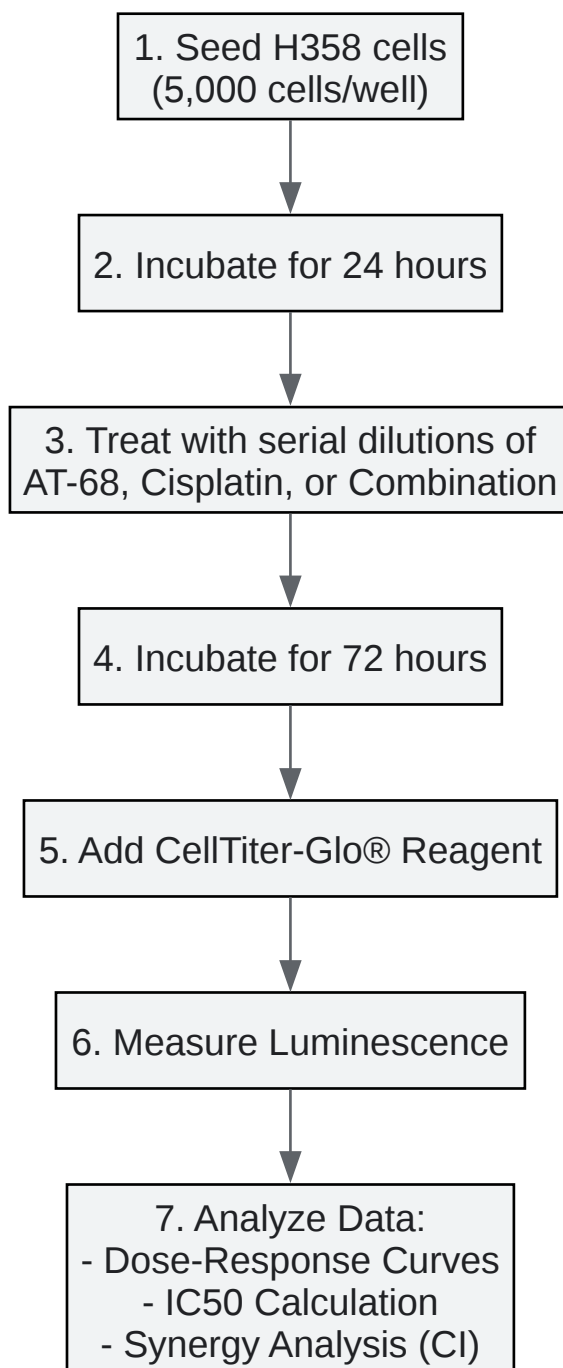
This protocol outlines the measurement of cell viability to determine the cytotoxic effects of AT-68 and cisplatin, alone and in combination.

Materials:

- H358 NSCLC cell line
- RPMI-1640 medium with 10% FBS
- AT-68 (10 mM stock in DMSO)
- Cisplatin (10 mM stock in saline)
- 96-well flat-bottom plates (white, for luminescence)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- **Cell Seeding:** Seed H358 cells in a white 96-well plate at a density of 5,000 cells/well in 100 μ L of medium. Incubate for 24 hours at 37°C, 5% CO₂.
- **Drug Preparation:** Prepare a 2x serial dilution matrix of AT-68 and cisplatin in culture medium. For combination wells, prepare mixtures at a constant molar ratio (e.g., 1:16 based on IC₅₀ values).
- **Cell Treatment:** Remove the old medium from the plate and add 100 μ L of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plate for 72 hours at 37°C, 5% CO₂.
- **Viability Measurement:**
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Record luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the luminescence readings to the vehicle control wells. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).



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Caption: Workflow for the in vitro cell viability and synergy assessment.

In Vivo Efficacy: Xenograft Tumor Model

The antitumor activity of the AT-68 and cisplatin combination was evaluated in an H358 tumor xenograft model in immunodeficient mice.

Quantitative Data: Tumor Growth Inhibition (TGI)

Treatments began when tumors reached an average volume of 150 mm³. Tumor volumes were measured twice weekly.

Treatment Group (n=8)	Dose & Schedule	Final Tumor Volume (mm ³ , Mean ± SEM)	Tumor Growth Inhibition (%)
Vehicle Control	Vehicle, PO, QD	1850 ± 210	0%
AT-68 (alone)	20 mg/kg, PO, QD	980 ± 155	47%
Cisplatin (alone)	2.5 mg/kg, IP, QW	1120 ± 180	39%
AT-68 + Cisplatin	20 mg/kg AT-68 + 2.5 mg/kg Cisplatin	350 ± 95	81%

PO: Per os (oral gavage); QD: Once daily; IP: Intraperitoneal; QW: Once weekly.

Experimental Protocol: In Vivo Xenograft Study

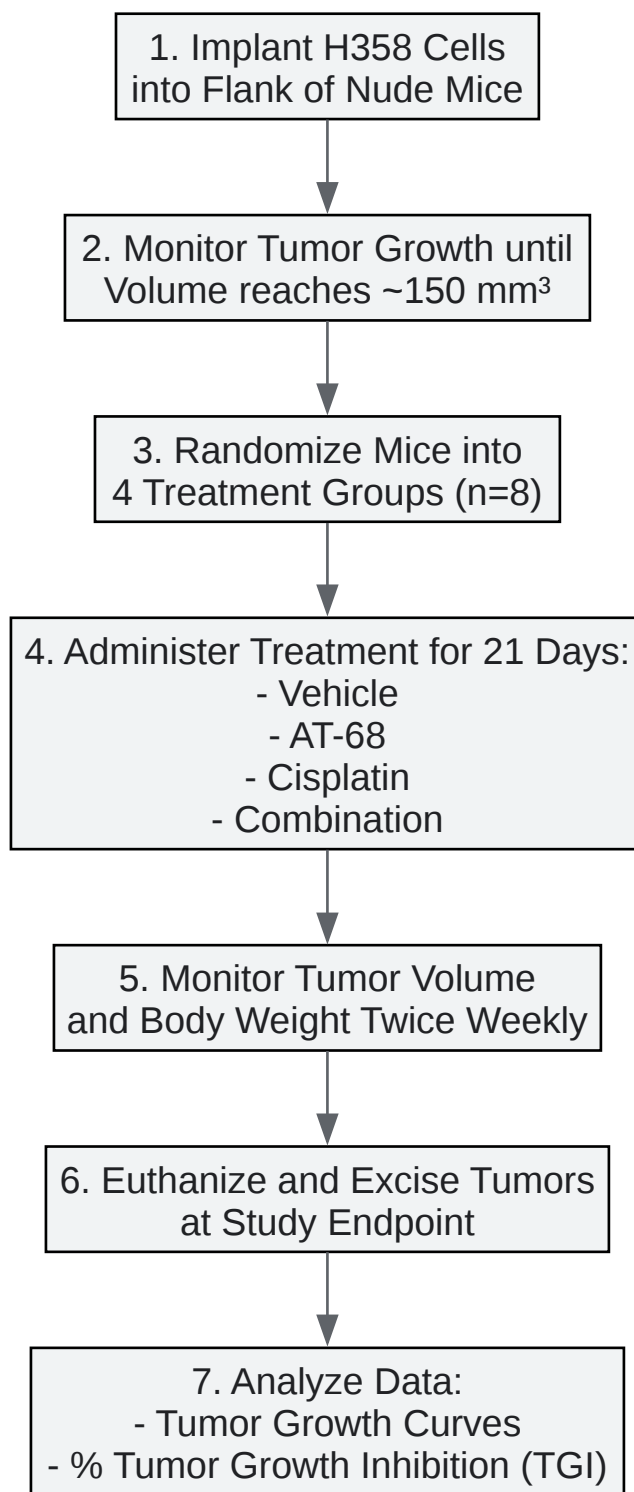
This protocol describes the evaluation of antitumor efficacy in a subcutaneous H358 xenograft model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- H358 NSCLC cells
- Matrigel
- AT-68 formulated in 0.5% methylcellulose
- Cisplatin formulated in saline
- Calipers, syringes, and appropriate animal housing

Procedure:

- Tumor Implantation: Subcutaneously inject 5×10^6 H358 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurement twice a week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Group Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8 per group).
- Drug Administration:
 - Group 1 (Vehicle): Administer vehicle orally, once daily.
 - Group 2 (AT-68): Administer AT-68 (20 mg/kg) orally, once daily.
 - Group 3 (Cisplatin): Administer cisplatin (2.5 mg/kg) intraperitoneally, once a week.
 - Group 4 (Combination): Administer both AT-68 and cisplatin according to their respective schedules.
- Monitoring: Continue treatment for 21 days. Monitor tumor volume, body weight (as a measure of toxicity), and general animal health twice weekly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.



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Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The preclinical data strongly suggest that AT-68 acts synergistically with cisplatin to inhibit the growth of OK-XYZ-driven NSCLC cells. The combination demonstrates significantly greater efficacy both in vitro and in an in vivo xenograft model compared to either agent alone. This synergistic interaction provides a strong rationale for the clinical development of AT-68 in combination with platinum-based chemotherapy for the treatment of NSCLC. Further studies should focus on elucidating the precise molecular mechanisms of this synergy and evaluating long-term response and resistance.

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